molecular formula C9H5F5O B2791867 4-(Perfluoroethyl)benzaldehyde CAS No. 884602-82-8

4-(Perfluoroethyl)benzaldehyde

Cat. No. B2791867
CAS RN: 884602-82-8
M. Wt: 224.13
InChI Key: HZUOUAVIYNXFBB-UHFFFAOYSA-N
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Description

“4-(Perfluoroethyl)benzaldehyde” is a chemical compound with the molecular formula C9H5F5O . It is used in various chemical reactions and can be purchased from chemical suppliers .


Synthesis Analysis

The synthesis of “4-(Perfluoroethyl)benzaldehyde” or similar compounds often involves complex chemical reactions. For instance, benzaldehyde can be converted to benzoin using the vitamin thiamin as a catalyst . Another method involves the selective synthesis of benzaldehydes by hypochlorite oxidation of benzyl alcohols under phase transfer catalysis .


Molecular Structure Analysis

The molecular structure of “4-(Perfluoroethyl)benzaldehyde” consists of a benzene ring attached to a perfluoroethyl group and an aldehyde group . The molecular weight of this compound is 224.13 .

Scientific Research Applications

Organic Synthesis

Benzaldehyde is a valuable tool in organic synthesis due to its interaction with various reagents, which is key to synthesizing a variety of organic compounds . Given the structural similarity, “4-(Perfluoroethyl)benzaldehyde” could potentially be used in similar reactions.

Production of Pharmaceuticals

Benzaldehyde is the starting product for the synthesis of phenyl nitropropen, an intermediate of amphetamine, which has a strong stimulating effect . “4-(Perfluoroethyl)benzaldehyde” could potentially be used in the synthesis of novel pharmaceutical compounds.

Electrochemical Oxidation

Benzaldehyde can be produced through the electrochemical oxidation of benzyl alcohol . This process could potentially be adapted for the production of “4-(Perfluoroethyl)benzaldehyde”.

Fragrance and Flavor Industry

Benzaldehyde is commonly used in the fragrance and flavor industry due to its characteristic almond-like odor . “4-(Perfluoroethyl)benzaldehyde” could potentially be used in similar applications, depending on its odor profile.

Dye Industry

Benzaldehyde is used as a precursor in the synthesis of various dyes . “4-(Perfluoroethyl)benzaldehyde” could potentially be used in the synthesis of novel dyes.

Plastic Industry

Benzaldehyde is used as a plastic additive to improve certain properties . “4-(Perfluoroethyl)benzaldehyde” could potentially be used in similar applications.

Safety and Hazards

While specific safety data for “4-(Perfluoroethyl)benzaldehyde” is not available, it’s important to handle all chemicals with care. For example, 4-Fluorobenzaldehyde, a similar compound, is considered hazardous. It is combustible, harmful if swallowed, and causes serious eye irritation .

Future Directions

The future directions of “4-(Perfluoroethyl)benzaldehyde” and similar compounds could involve research into their environmental impact and potential uses in various industries . For instance, per- and polyfluoroalkyl substances (PFAS), which include compounds like “4-(Perfluoroethyl)benzaldehyde”, are of increasing regulatory concern due to their ubiquity and potential environmental impact .

properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUOUAVIYNXFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Perfluoroethyl)benzaldehyde

Synthesis routes and methods

Procedure details

Diisobutylaluminum hydride solution (1 M in hexane, 5.0 mL, 5.0 mmol) was added at 0° C. to a solution of 4-pentafluoroethyl-benzonitrile (1.00 g, 4.52 mmol) in DCM (5 mL), then after 2 h another portion of diisobutylaluminum hydride solution (5 mL) was added and the reaction stirred at RT for 16 h, then carefully poured onto 50% aq. sulfuric acid solution (4 mL). Water (45 mL) was added, and the mixture is extracted three times with DCM. The organic layer was subsequently washed with brine and 1 M potassium sodium tartrate solution, dried (MgSO4), and evaporated. Chromatography (SiO2, heptane-ethyl acetate gradient) afforded crude 4-pentafluoroethyl-benzaldehyde (390 mg) as a yellow liquid, which was added at RT to a solution of 2-(4-chlorophenyl)ethylamine (269 mg, 1.73 mmol) in methanol (2 mL), then after 18 h sodium borohydride (65 mg, 1.73 mmol) was added at 0° C. After 1 h the reaction mixture was partitioned between ether and water, the organic layer was washed with brine, dried (MgSO4), and evaporated. Chromatography (SiO2, heptane-ethyl acetate gradient) afforded the title compound (431 mg, 26%). Light yellow oil, MS (ISP) 364.1 (M+H)+.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
reactant
Reaction Step Four

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